molecular formula C6H4BrN3 B13008656 3-Bromopyrazolo[1,5-c]pyrimidine

3-Bromopyrazolo[1,5-c]pyrimidine

Cat. No.: B13008656
M. Wt: 198.02 g/mol
InChI Key: BSDQLMWFNSDADJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for preparing 3-bromopyrazolo[1,5-c]pyrimidine involves treating it with a variety of primary or secondary alkylamines in the presence of copper(I) iodide, L-proline, and triethylamine in dimethyl sulfoxide under microwave heating conditions at 130°C for 4 hours. This method yields the corresponding C-3 aminated products in good to excellent isolated yields (54–90%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted Ullmann-type amination method suggests potential for industrial application. This method avoids the drawbacks associated with alternative methods, such as long reaction times and the use of expensive palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-c]pyrimidine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromopyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromopyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, thereby affecting the biological processes they regulate. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-Bromopyrazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

3-bromopyrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-4-8-2-1-6(5)10/h1-4H

InChI Key

BSDQLMWFNSDADJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=C(C=N2)Br

Origin of Product

United States

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